molecular formula C5H6Cl2N2O B6171651 2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride CAS No. 77433-05-7

2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride

Cat. No. B6171651
CAS RN: 77433-05-7
M. Wt: 181
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride, commonly referred to as 2-Pyrazolylacetyl chloride hydrochloride, is an organic compound with the molecular formula of C4H5ClN2O2. It is a white crystalline solid that is insoluble in water. It is primarily used as a reagent in organic synthesis, and has a variety of applications in the laboratory.

Scientific Research Applications

2-Pyrazolylacetyl chloride hydrochloride has a variety of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pyrazoles, pyridines, and pyrimidines. It has also been used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of heterocyclic compounds.

Mechanism of Action

2-Pyrazolylacetyl chloride hydrochloride acts as a nucleophilic reagent in organic synthesis. It reacts with a variety of molecules, including carbonyl compounds, to form new compounds. The reaction occurs when the chlorine atom of the 2-pyrazolylacetyl chloride hydrochloride molecule attacks the carbonyl carbon, resulting in the formation of a new bond.
Biochemical and Physiological Effects
2-Pyrazolylacetyl chloride hydrochloride has no known biochemical or physiological effects. It is used solely for its ability to act as a reagent in organic synthesis.

Advantages and Limitations for Lab Experiments

2-Pyrazolylacetyl chloride hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also a versatile reagent, as it can be used to synthesize a variety of compounds. However, it is important to note that 2-pyrazolylacetyl chloride hydrochloride is a hazardous material, and should be handled with extreme care.

Future Directions

2-Pyrazolylacetyl chloride hydrochloride has a variety of potential applications in the laboratory. It can be used to synthesize a variety of compounds, including pyrazoles, pyridines, and pyrimidines. It can also be used as a catalyst in the synthesis of polymers. Additionally, it has potential applications in the synthesis of heterocyclic compounds. Finally, it may have potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Synthesis Methods

2-Pyrazolylacetyl chloride hydrochloride can be synthesized in a two-step process. First, a reaction between 1-chloro-2-nitrobenzene and hydrazine hydrate yields a hydrazone. This hydrazone is then reacted with acetic anhydride and hydrochloric acid to yield 2-pyrazolylacetyl chloride hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride involves the reaction of 1H-pyrazole with acetyl chloride in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1H-pyrazole", "Acetyl chloride", "Catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Add 1H-pyrazole to a reaction flask", "Step 2: Add acetyl chloride to the reaction flask", "Step 3: Add a catalyst to the reaction flask", "Step 4: Heat the reaction mixture to a suitable temperature and stir for a specific time", "Step 5: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt", "Step 6: Isolate the product by filtration or other suitable method", "Step 7: Purify the product by recrystallization or other suitable method" ] }

CAS RN

77433-05-7

Product Name

2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride

Molecular Formula

C5H6Cl2N2O

Molecular Weight

181

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.